Product packaging for 2-Propenyl-1,3-dioxolane(Cat. No.:CAS No. 4528-26-1)

2-Propenyl-1,3-dioxolane

Cat. No.: B14163863
CAS No.: 4528-26-1
M. Wt: 114.14 g/mol
InChI Key: WJTBAEFOGKJWNP-NSCUHMNNSA-N
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Description

2-Propenyl-1,3-dioxolane is a chemical compound featuring a 1,3-dioxolane ring, a five-membered cyclic acetal, substituted with a propenyl group. 1,3-Dioxolane derivatives are recognized as important motifs in organic synthesis and are commonly employed as protecting groups for aldehydes and ketones . The cyclic acetal structure provides stability against a wide range of conditions, including basic environments and reactions with various nucleophiles . The propenyl side chain offers a reactive handle for further chemical transformations, such as radical reactions or additions, making this compound a valuable synthetic intermediate for constructing more complex molecules . Compounds based on the 1,3-dioxolane structure find applications in the development of pharmacologically active molecules, including antiviral and antifungal agents, and are also used as solvents or monomers in polymer chemistry . Researchers value this scaffold for its versatility in multi-step synthetic routes. This product is intended for research and development purposes only. It is not intended for direct use in humans or animals, nor for any diagnostic, therapeutic, or consumer applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B14163863 2-Propenyl-1,3-dioxolane CAS No. 4528-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4528-26-1

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-[(E)-prop-1-enyl]-1,3-dioxolane

InChI

InChI=1S/C6H10O2/c1-2-3-6-7-4-5-8-6/h2-3,6H,4-5H2,1H3/b3-2+

InChI Key

WJTBAEFOGKJWNP-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1OCCO1

Canonical SMILES

CC=CC1OCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Propenyl 1,3 Dioxolane and Its Derivatives

Strategies for 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is a cornerstone of the synthesis of the target compound. This is typically achieved through the protection of a carbonyl group, in this case, the aldehyde functionality of acrolein or a related precursor, with a 1,2-diol.

Acid-Catalyzed Acetalization and Ketalization Protocols

The most fundamental and widely employed method for the synthesis of 2-propenyl-1,3-dioxolane (B14163910) is the direct acid-catalyzed acetalization of an α,β-unsaturated aldehyde, such as acrolein, with ethylene (B1197577) glycol. Current time information in Auckland, NZ.smolecule.com This reaction involves the reversible formation of a five-membered cyclic acetal (B89532). To drive the equilibrium towards the product, water, a byproduct of the reaction, is typically removed continuously, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

A variety of Brønsted and Lewis acids can be utilized to catalyze this transformation. Common homogeneous catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). organic-chemistry.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.

Table 1: Acid-Catalyzed Synthesis of 2-Alkenyl-1,3-dioxolanes

Aldehyde/Ketone Diol Catalyst Solvent Conditions Yield Reference
Acrolein Ethylene Glycol p-Toluenesulfonic acid Toluene Reflux, Dean-Stark Good organic-chemistry.org
Acrolein Ethylene Glycol Sulfuric acid Benzene Azeotropic treatment Trace (major bis-adduct)
Various Aldehydes/Ketones Ethylene Glycol Cerium(III) triflate Wet Nitromethane Room Temperature High organic-chemistry.org
Various Aldehydes/Ketones Ethylene Glycol Er(OTf)₃ Wet Nitromethane Room Temperature High organic-chemistry.org
Crotonaldehyde Ethylene Glycol Acid Catalyst - - - tandfonline.com

Alternative Catalytic Systems for Dioxolane Synthesis

To overcome some of the drawbacks associated with homogeneous acid catalysts, such as corrosion and difficult separation, a range of alternative catalytic systems have been developed. These include heterogeneous catalysts and other specialized systems.

Heterogeneous solid acid catalysts offer advantages in terms of ease of recovery and reusability. researchgate.net Examples of such catalysts include:

Zeolites: Zeolites with various framework topologies such as MFI, MOR, and *BEA have been successfully employed for the acetalization of aldehydes and ketones. rsc.org For instance, *BEA has demonstrated high activity in the synthesis of fragrance acetals. rsc.org

Supported Catalysts: Molybdenum oxide supported on silica (B1680970) (MoO₃/SiO₂) has been shown to be an efficient and reusable catalyst for the synthesis of 1,3-dioxolanes. researchgate.net

Ion-Exchange Resins: Sulfonated polystyrene resins, such as Amberlyst-15, serve as effective and recyclable solid acid catalysts for acetalization reactions under mild conditions. nih.govasianpubs.orgcu.edu.eg

Transition metal complexes have also been explored for dioxolane synthesis. Iridium-based catalytic systems, for example, have been utilized in the cycloaddition of epoxides and ketones to form 1,3-dioxolanes. Current time information in Auckland, NZ. Similarly, ruthenium-mediated cycloaddition strategies can provide access to bridged carbocyclic systems that contain dioxolane motifs. Current time information in Auckland, NZ.

Table 2: Alternative Catalytic Systems for 1,3-Dioxolane Synthesis

Catalyst Type Specific Catalyst Substrates Key Features Reference
Heterogeneous Zeolites (MFI, MOR, *BEA) Aldehydes, Ketones Reusable, Shape-selective rsc.orgmdpi.com
Heterogeneous MoO₃/SiO₂ Olefins, Formaldehyde Reusable, Good selectivity researchgate.net
Heterogeneous Amberlyst-15 Aldehydes, Ketones Recyclable, Mild conditions nih.govasianpubs.orgcu.edu.eg
Homogeneous Iridium Complexes Epoxides, Ketones High activity, Mild conditions Current time information in Auckland, NZ.
Homogeneous Ruthenium Complexes - Access to bridged systems Current time information in Auckland, NZ.

Regioselective Introduction of the 2-Propenyl Substituent

The introduction of the propenyl group at the 2-position of the 1,3-dioxolane ring is a critical step in the synthesis of the target molecule. This can be achieved either by using a precursor that already contains the propenyl moiety or by modifying a pre-formed dioxolane ring.

Allylation and Olefination Approaches at the 2-Position

A common strategy for introducing the 2-propenyl group is through olefination reactions, starting from a 2-formyl-1,3-dioxolane. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful tools for this transformation, allowing for the formation of a carbon-carbon double bond.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide, such as ethylidenetriphenylphosphorane, which reacts with the aldehyde functionality of 2-formyl-1,3-dioxolane to yield the desired this compound. rsc.orgvaia.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. vaia.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.orgalfa-chemistry.com This method often provides excellent E-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The reaction of 2-formyl-1,3-dioxolane with a suitable phosphonate ylide under basic conditions affords this compound. researchgate.net

Derivatization of Pre-formed Dioxolane Scaffolds

An alternative approach involves the modification of a pre-existing 1,3-dioxolane ring that is functionalized at the 2-position. A notable example is the synthesis starting from 2-halomethyl-1,3-dioxolanes, such as 2-chloromethyl-1,3-dioxolane (B1265877) or 2-bromomethyl-1,3-dioxolane. These precursors can be subjected to an elimination reaction to introduce the double bond of the propenyl group. For instance, treatment of 2-bromomethyl-2-vinyl-1,3-dioxolane with a base can lead to the formation of the desired product through dehydrobromination. researchgate.net

Advanced Synthetic Techniques for this compound Analogs

Modern synthetic organic chemistry offers a range of advanced techniques for the construction of this compound and its more complex analogs. These methods often provide high levels of chemo-, regio-, and stereoselectivity.

Prins Reaction: The Prins reaction, the acid-catalyzed condensation of an alkene with an aldehyde, can be a powerful tool for the synthesis of substituted dioxanes and can be adapted for dioxolane synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.net Depending on the reaction conditions, the intermediate carbocation can be trapped to form various products, including those with a dioxolane ring. wikipedia.org

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful method for the synthesis of cyclic compounds, including those containing the 1,3-dioxolane moiety. nih.govacs.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of a diene to form a cyclic alkene. organic-chemistry.org By designing appropriate diene precursors containing a dioxolane unit, complex spiroketal systems incorporating the 1,3-dioxolane ring can be constructed. nih.govacs.org

Photocatalytic C-H Functionalization: Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds. researchgate.netbeilstein-journals.orgnsf.gov Visible-light-promoted photocatalysis can be used to generate a radical at the 2-position of 1,3-dioxolane, which can then react with various coupling partners, including alkenes, to introduce a substituted alkyl chain that could be a precursor to the propenyl group. beilstein-journals.orgnsf.govmdpi.com

Chemo- and Stereoselective Synthesis Pathways

The development of synthetic routes that control both chemoselectivity (which functional group reacts) and stereoselectivity (the spatial arrangement of atoms) is crucial for accessing specific isomers of this compound derivatives. Several powerful strategies have emerged to achieve this control.

Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides an efficient method for constructing the 1,3-dioxolane ring with high selectivity. smolecule.com These reactions leverage the ability of metal complexes to orchestrate the formation of the ring system under controlled conditions.

Hypervalent Iodine-Mediated Stereoselective Synthesis

A notable method for the stereoselective formation of substituted 1,3-dioxolanes involves a three-component assembly using alkenes, carboxylic acids, and silyl (B83357) enol ethers, mediated by hypervalent iodine(III) reagents. smolecule.comnih.govmdpi.com This reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate. nih.govmdpi.com The stereochemical outcome is dependent on the geometry of the starting alkene. For instance, cis-alkenes typically yield meso-dioxolane products, while trans-alkenes lead to the formation of chiral products. smolecule.com Enantioselective versions of this reaction have been developed using chiral hypervalent iodine reagents, achieving enantioselectivities ranging from 77% to 92%. smolecule.com

The diastereoselectivity of this reaction is influenced by the steric properties of the nucleophile. For example, less sterically hindered silyl enol ethers can lead to lower diastereoselectivity in reactions with certain alkenes. nih.gov Conversely, using cis-alkenes can result in the formation of a single diastereomer. nih.gov

Table 1: Stereoselective Dioxolane Synthesis via Hypervalent Iodine Mediation

Starting Alkene Nucleophile Product Diastereoselectivity Reference
cis-4-octene Silyl enol ether 2a High (single diastereomer) nih.gov
trans-4-octene Silyl enol ether 2a Lower (mixture of diastereomers) nih.gov
Styrene (B11656) derivative (1d) β-unsubstituted silyl enol ether (2b) Low nih.gov

Chemo-enzymatic Synthesis

Chemo-enzymatic methods offer a two-step approach to synthesizing derivatives. One such method involves the lipase-catalyzed epoxidation of propenylbenzenes, followed by hydrolysis of the resulting epoxide to form diols. frontiersin.org These diols can then be subjected to microbial oxidation to produce hydroxy ketones. frontiersin.org For example, isosafrole can be converted to its corresponding diols through a Prilezhaev reaction using a peroxycarboxylic acid generated in situ by a lipase. frontiersin.org

Other Stereoselective Strategies

The synthesis of complex molecules containing the 1,3-dioxolane moiety often requires highly specialized stereoselective methods. For instance, in the synthesis of the I–L fragment of Pacific ciguatoxins, a key step involved the completely selective protection of a carbonyl group as a dioxolane. mdpi.com This was achieved by reacting a bis-enone with bis(trimethylsilyl)ethylene glycol in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate. mdpi.com

Furthermore, the synthesis of pinane-based 2-amino-1,3-diols utilizes the stereoselective formation of an oxazolidin-2-one, which can be considered a derivative of a dioxolane. beilstein-journals.org This involves the aminohydroxylation of an allylic carbamate (B1207046) catalyzed by potassium osmate(VI). beilstein-journals.org

Investigation of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dioxolanes, including this compound, is an area where these principles are being actively investigated.

Solvent-Free Synthesis

A significant advancement in the green synthesis of dioxolane derivatives is the development of solvent-free reaction conditions. For example, a method for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde has been developed that avoids the use of organic solvents. google.com In this process, an organic acid is used as a catalyst instead of a more hazardous inorganic acid, and the starting material, glycerol, is inexpensive and has low toxicity. google.com The main byproducts can be directly separated during the synthesis, leading to a high yield of the intermediate product. google.com

Use of Biobased Solvents and Catalysts

The use of renewable resources is a cornerstone of green chemistry. Dioxolane compounds themselves, derived from biobased precursors like lactic acid and formaldehyde, are being explored as green solvents. rsc.org These biobased solvents are often biodegradable and have a lower environmental impact compared to traditional fossil-based solvents. rsc.org

Chemo-enzymatic methods, as previously discussed, also align with green chemistry principles by utilizing enzymes as catalysts. frontiersin.org Enzymes operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste.

Atom Economy and Efficient Processes

The condensation of ethylene glycol with carbonyl compounds in the presence of silica gel or alumina (B75360) under pressure and without a solvent is another example of a greener approach to synthesizing 1,3-dioxolanes. researchgate.net This method improves atom economy by directly combining the reactants to form the desired product with minimal byproducts. The use of ethanol (B145695) as a solvent in the condensation of carbonyl compounds with vicinal diols has also been shown to increase reaction yields and significantly reduce reaction times. researchgate.net It is proposed that ethanol forms a hemiacetal intermediate with the carbonyl compound, which is a more active participant in the condensation reaction. researchgate.net

Reaction Mechanisms and Chemical Reactivity of 2 Propenyl 1,3 Dioxolane

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), a functional group widely utilized in organic synthesis, primarily for the protection of carbonyl compounds (aldehydes and ketones) or 1,2-diols. organic-chemistry.orgthieme-connect.de Its reactivity is characterized by its stability under neutral, basic, and reductive conditions but lability in the presence of acids. thieme-connect.de

Ring Opening and Hydrolysis Mechanisms

The cleavage of the 1,3-dioxolane ring typically proceeds via hydrolysis under acidic conditions. This reaction is essentially the reverse of the acetal formation process and regenerates the original carbonyl compound (in this case, propenal) and the diol (ethylene glycol).

The mechanism for acid-catalyzed hydrolysis involves the following key steps:

Protonation: One of the oxygen atoms of the dioxolane ring is protonated by an acid catalyst (e.g., H₃O⁺), forming a protonated acetal. This step increases the electrophilicity of the adjacent carbon atom (C2).

Ring Opening: The protonated ring opens to form a resonance-stabilized carbocation (an oxocarbenium ion). This is often the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated, yielding a hemiacetal intermediate.

Protonation of the Second Oxygen: The hydroxyl group of the ethylene (B1197577) glycol moiety in the hemiacetal is protonated.

Elimination of Ethylene Glycol: The protonated hydroxyl group leaves as a molecule of ethylene glycol, and the electrons from the remaining hydroxyl group form a double bond with the carbon, regenerating a protonated carbonyl group.

Final Deprotonation: A final deprotonation step yields the aldehyde (propenal) and regenerates the acid catalyst.

Cationic ring-opening polymerization of 1,3-dioxolane can also occur, particularly under specific catalytic conditions, leading to the formation of polyacetal chains. rsc.orgresearchgate.net

Mechanisms of Functional Group Protection and Deprotection

The 1,3-dioxolane moiety serves as an effective protecting group for carbonyls and 1,2-diols. organic-chemistry.org In the context of 2-propenyl-1,3-dioxolane (B14163910), it can be viewed as the protected form of propenal (acrolein).

Protection Mechanism (Acetalization): The formation of the dioxolane ring is achieved by reacting a carbonyl compound with a 1,2-diol (like ethylene glycol) under anhydrous acidic conditions (e.g., using a Brønsted or Lewis acid catalyst such as p-toluenesulfonic acid). organic-chemistry.org The mechanism involves the acid-catalyzed addition of the diol to the carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable five-membered ring. Continuous removal of water drives the equilibrium towards the acetal product. organic-chemistry.org

Deprotection Mechanism (Hydrolysis): As described in section 3.1.1, deprotection is accomplished through acid-catalyzed hydrolysis, which efficiently regenerates the original carbonyl and diol. organic-chemistry.org The stability of the acetal in non-acidic media allows for selective reactions to be performed on other parts of the molecule, such as the propenyl group, without affecting the protected carbonyl.

Condition Reactivity of 1,3-Dioxolane Ring Outcome
Acidic (aqueous)LabileHydrolysis / Deprotection
BasicStableNo reaction
NeutralStableNo reaction
Reductive (e.g., NaBH₄, LiAlH₄)StableNo reaction
Oxidative (mild, e.g., PCC)StableNo reaction

Transacetalization Pathways

Transacetalization is a process where an existing acetal reacts with a different alcohol or carbonyl compound under acid catalysis to form a new acetal. This can be used as a method for deprotection or for converting one acetal into another without going through the free carbonyl intermediate.

The mechanism is initiated by the protonation of one of the acetal oxygen atoms, followed by the departure of one of the original alcohol moieties (or opening of the ring). The resulting oxocarbenium ion is then intercepted by a different alcohol. For deprotection, a large excess of a ketone like acetone is often used with an acid catalyst. organic-chemistry.org The equilibrium is driven towards the formation of the new acetal (acetone dimethyl ketal) and the release of the deprotected carbonyl compound.

Transformations Involving the 2-Propenyl Unsaturated Moiety

The carbon-carbon double bond in the 2-propenyl group is electron-rich and serves as a site for a variety of transformations, most notably addition reactions. The 1,3-dioxolane ring is generally stable to the conditions used for many of these reactions, allowing for selective modification of the side chain.

Mechanisms of Addition Reactions Across the Carbon-Carbon Double Bond

Several classic alkene addition reactions can be applied to the propenyl group of this compound.

Hydrogenation: Catalytic hydrogenation of the double bond can be achieved using hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). google.com The mechanism involves the syn-addition of two hydrogen atoms across the same face of the double bond, resulting in the formation of 2-propyl-1,3-dioxolane. nih.gov This reaction is highly efficient and selective for the alkene, leaving the dioxolane ring intact.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov hydration of the alkene. wikipedia.orgmasterorganicchemistry.com

Hydroboration: Borane (BH₃) or a borane complex (e.g., BH₃·THF) adds across the double bond in a concerted, syn-addition. The boron atom adds to the terminal, less-substituted carbon, and a hydride adds to the internal carbon. libretexts.orglibretexts.org

Oxidation: The resulting organoborane is then oxidized, typically with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.comlibretexts.org The final product is 3-(1,3-dioxolan-2-yl)propan-1-ol.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orglibretexts.org The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the alkene, forming a three-membered oxirane ring. This reaction is stereospecific, and the product is 2-(oxiran-2-ylmethyl)-1,3-dioxolane.

Reaction Reagents Product Key Mechanistic Feature
HydrogenationH₂, Pd/C2-propyl-1,3-dioxolaneSyn-addition of H₂
Hydroboration-Oxidation1. BH₃·THF2. H₂O₂, NaOH3-(1,3-dioxolan-2-yl)propan-1-olAnti-Markovnikov, syn-addition of H and OH
Epoxidationm-CPBA2-(oxiran-2-ylmethyl)-1,3-dioxolaneConcerted oxygen transfer
HalogenationBr₂ in CCl₄2-(2,3-dibromopropyl)-1,3-dioxolaneAnti-addition via cyclic bromonium ion

Investigations into Cascade Cyclization and Rearrangement Processes

The interplay between the propenyl group and the dioxolane ring can lead to more complex transformations, including cascade and rearrangement reactions, often initiated by radical or ionic intermediates.

Cascade Cyclization: While specific, high-yielding cascade reactions starting directly from this compound are not extensively documented, radical-initiated processes offer a potential pathway. For instance, a radical addition to the double bond could generate a new radical intermediate. This intermediate could, in principle, undergo an intramolecular cyclization. Research on related systems, such as the radical-chain cyclization of alkenyloxysilanes promoted by thiols, demonstrates the feasibility of such pathways where a radical can lead to the formation of five- or six-membered rings. ucl.ac.uk Such investigations are crucial for developing novel synthetic routes to complex heterocyclic systems.

Rearrangement Processes: The propenyl (or allyl) group can undergo rearrangement reactions. Under certain acidic or transition-metal-catalyzed conditions, the double bond can migrate. For instance, acid-mediated rearrangements of alkenes can occur through the formation and subsequent quenching of a carbocation intermediate. mdpi.com It is conceivable that under specific conditions, the terminal double bond of the propenyl group could isomerize to a more thermodynamically stable internal position, forming 2-(prop-1-en-1-yl)-1,3-dioxolane. Such rearrangements are often key steps in more complex synthetic sequences.

Radical and Photochemical Reactions of this compound

The presence of both an alkene and an acetal moiety in this compound allows for a diverse range of radical and photochemical reactions. The reactivity is often dictated by the specific reaction conditions, such as the type of radical initiator or the wavelength of light used.

Radical Reactions:

The propenyl group is susceptible to standard radical additions. In the presence of a radical initiator (e.g., AIBN, dibenzoyl peroxide), a radical species (X•) can add across the double bond. The regioselectivity of this addition is influenced by the stability of the resulting carbon-centered radical intermediate. Addition to the terminal carbon is generally favored, leading to a more stable secondary radical.

Furthermore, the 1,3-dioxolane ring itself can participate in radical reactions. Studies on 1,3-dioxolane have shown that a hydrogen atom can be abstracted from the C2 position by a radical, forming a dioxolanyl radical. This species can then engage in further reactions, such as addition to electron-deficient alkenes in a chain mechanism. In the case of this compound, intramolecular reactions are also a possibility. For instance, a radical generated on the dioxolane ring could potentially cyclize onto the tethered propenyl group, leading to the formation of bicyclic products. Such intramolecular free-radical cyclizations are a powerful tool in organic synthesis for constructing complex ring systems.

Photochemical Reactions:

The photochemical reactivity of this compound is primarily associated with the propenyl group. Alkenes are known to undergo [2+2] photocycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane rings. This can occur either as a dimerization with another molecule of this compound or as a cross-cycloaddition with another alkene present in the reaction mixture.

Photochemical isomerization of the double bond is another possible pathway. Depending on the photosensitizer used and the wavelength of irradiation, cis-trans isomerization of the propenyl group could be induced. While less common for simple allyl groups, such isomerizations are a fundamental process in photochemistry. The 1,3-dioxolane ring is generally more stable to photochemical excitation but can be involved in reactions under specific photo-organocatalytic conditions, as has been demonstrated in the synthesis of acetals.

Table 1: Plausible Radical and Photochemical Reactions of this compound

Reaction TypeReagents/ConditionsProbable Product(s)Mechanism Highlights
Radical Addition R-SH, AIBN, heat2-(3-(alkylthio)propyl)-1,3-dioxolaneFree-radical chain reaction, anti-Markovnikov addition.
Intramolecular Radical Cyclization Bu₃SnH, AIBN, heatFused or spirocyclic productsGeneration of a radical on the dioxolane ring followed by endo or exo cyclization.
Free-Radical Polymerization Radical initiator (e.g., benzoyl peroxide), heatPoly(this compound)Chain-growth polymerization via the propenyl group.
[2+2] Photocycloaddition UV light (λ ≈ 254 nm)Dimeric cyclobutane derivativesExcitation of the π-system of the alkene leading to a diradical intermediate.
Photosensitized Isomerization Photosensitizer (e.g., acetophenone), UV light(Z)-2-(prop-1-en-1-yl)-1,3-dioxolaneEnergy transfer from the excited sensitizer to the alkene.

Quantum Chemical Investigations of Reaction Dynamics and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the mechanisms, reaction pathways, and energetics of the chemical transformations of this compound. These computational studies can elucidate transition state structures, activation energies, and reaction enthalpies, which are crucial for understanding and predicting reactivity.

For radical reactions, DFT calculations can be used to model the addition of various radicals to the propenyl double bond. By calculating the energies of the possible transition states and radical intermediates, the regioselectivity of the addition can be predicted. For instance, the activation barriers for the formation of the primary versus the secondary radical intermediate upon addition of a thiyl radical can be computed to explain the experimentally observed anti-Markovnikov product. Similarly, the thermodynamics and kinetics of potential intramolecular radical cyclization pathways can be explored to determine the most favorable ring-closing mode (e.g., 5-exo-trig vs. 6-endo-trig).

In the realm of photochemistry, quantum chemical methods such as Time-Dependent DFT (TD-DFT) or multireference methods (e.g., CASSCF) are employed to study the excited-state potential energy surfaces. These calculations can help to identify the nature of the electronic transitions involved in the photoexcitation of the propenyl group and to locate conical intersections, which are critical for understanding the non-radiative decay pathways that lead to photochemical products like cyclobutanes or geometric isomers.

Computational studies on the conformational analysis of the 1,3-dioxolane ring are also important. The relative energies of different chair and twist conformations of the ring can influence the stereochemical outcome of reactions. DFT calculations can provide detailed information on the preferred geometries of the ground state, transition states, and intermediates, taking into account stereoelectronic effects such as hyperconjugation involving the oxygen lone pairs of the acetal.

Table 2: Representative Computational Data for Investigating Reactions of this compound

Computational MethodSystem/Reaction StudiedCalculated ParameterSignificance
DFT (B3LYP/6-31G)Radical addition of •CH₃ to the propenyl groupActivation Energy (ΔE‡)Predicts the kinetic feasibility and regioselectivity of radical addition.
DFT (B3LYP/6-31G)Hydrogen abstraction from C2 of the dioxolane ringReaction Enthalpy (ΔH)Determines the thermodynamic favorability of forming the dioxolanyl radical.
TD-DFT Electronic excitation of the propenyl groupVertical Excitation EnergiesIdentifies the energy required for photochemical activation.
CASSCF/CASPT2 Photochemical [2+2] cycloaddition pathwayConical Intersection GeometriesElucidates the mechanism of non-radiative decay leading to photoproducts.
DFT (M06-2X/cc-pVTZ) Conformational analysis of the 1,3-dioxolane ringRelative Gibbs Free Energies (ΔG)Determines the population of different conformers at a given temperature.

Advanced Research Applications in Organic Synthesis and Materials Science

2-Propenyl-1,3-dioxolane (B14163910) as a Pivotal Synthetic Intermediate

The unique chemical architecture of this compound, featuring both a protected carbonyl group (the dioxolane ring) and a reactive allyl group, makes it a valuable intermediate in organic synthesis. ontosight.aismolecule.com This dual functionality allows for a range of chemical transformations, positioning it as a key component in the construction of intricate molecular structures.

Precursor in the Synthesis of Complex Organic Molecules

The allyl group within this compound is amenable to a variety of chemical reactions, including cycloadditions and cross-coupling reactions, making it an important precursor in the synthesis of fine chemicals and pharmaceuticals. ontosight.ai The dioxolane ring itself can be opened under acidic conditions to yield diols, which are versatile intermediates for the preparation of other compounds. ontosight.ai

Metal-catalyzed cycloaddition reactions offer an efficient pathway to construct derivatives of this compound. smolecule.com For instance, dirhodium(II) acetate-catalyzed reactions between diazocarbonyl compounds and certain benzaldehydes can lead to the formation of 1,3-dioxolane (B20135) products. acs.org Furthermore, radical-mediated allylic functionalization provides a powerful method for introducing diverse functional groups at the 2-propenyl position of dioxolane derivatives. smolecule.com

Applications in Multi-Step Organic Synthesis for Functional Group Management

In the strategic planning of multi-step organic syntheses, the management of reactive functional groups is paramount. The 1,3-dioxolane ring of this compound serves as a robust protecting group for carbonyl functionalities, stable under basic conditions. smolecule.comfiveable.me This allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl group. fiveable.me

The allyl group, on the other hand, offers a means of selective deprotection through methods like transition-metal catalysis or oxidative cleavage. smolecule.com This "orthogonal" protective group strategy is particularly valuable in the synthesis of complex natural products like polyketides. smolecule.com In these syntheses, this compound can safeguard ketone intermediates during chain elongation, with subsequent palladium-mediated removal of the allyl group enabling precise control over the reaction sequence. smolecule.com

Below is a table comparing the reactivity of different 1,3-dioxolane derivatives, highlighting the unique properties of this compound.

CompoundProtective Group StabilityDeprotection MethodKey Applications
This compoundStable to basesPd(0)/morpholinePolyketides, alkaloids
1,3-DioxaneModerate acid stabilityHCl/MeOHCarbohydrate chemistry
1,2-DioxolaneOxidative cleavageOzone or IBXNatural product total synthesis

This table is based on information from a comparative analysis of 1,3-dioxolane derivatives. smolecule.com

Contributions to Advanced Polymeric Materials

The reactivity of the allyl group in this compound also lends itself to polymerization, making it a valuable monomer for the creation of advanced materials with tailored properties. ontosight.ai

Development of Poly(Dioxolane)-Based Materials with Controlled Molecular Architecture

Poly(1,3-dioxolane) (PDXL) and its derivatives are gaining attention as materials with tunable properties. membranejournal.or.krescholarship.org The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) has been reported, yielding a chemically recyclable thermoplastic with mechanical properties comparable to ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE). escholarship.org This was achieved using metal-free and economically viable initiators, resulting in pDXL with molecular weights exceeding 1000 kDa. escholarship.org

The ability to control the molecular weight and architecture of poly(dioxolane)-based materials is crucial for tailoring their properties. For example, in the development of gas separation membranes, the length of the branches in poly(1,3-dioxolane)-based copolymers can be controlled to prevent crystallization and enhance the fractional free volume, which in turn improves transport properties. membranejournal.or.kr Cationic ring-opening polymerization (CROP) is a common method for synthesizing poly(1,3-dioxolane), with catalysts like rare-earth triflates being investigated for their high efficiency. researchgate.net

Integration into Polymer Electrolyte Systems for Energy Applications

Poly(1,3-dioxolane) (PDOL) based electrolytes are showing significant promise for applications in high-energy-density batteries, particularly lithium-metal batteries. nih.govmdpi.com These polymer electrolytes can be formed in situ, which addresses the challenge of poor interfacial contact between solid-state electrolytes and electrodes. nih.govresearchgate.net The resulting polyether-rich interphase can enhance battery performance, leading to higher capacity and improved cycling stability. encyclopedia.pub

PDOL possesses a high proportion of polar oxygen atoms, which facilitates ionic conductivity. nih.gov By modifying the polymer structure, for instance by creating a poly(DOX) polymer electrolyte from the six-membered ring 1,3-dioxane, researchers have achieved superior oxidation stability (over 4.7 V) and a high Li+ transference number (0.75). rsc.org This has enabled the stable operation of high-voltage lithium-metal batteries. rsc.org

The ionic conductivity of these polymer electrolytes is a key performance metric. For example, a gel polymer electrolyte derived from 1,3-dioxolane initiated by lithium difluoro(oxalate)borate (LiDFOB) exhibited an ionic conductivity of 3.62 × 10⁻⁴ S cm⁻¹ at room temperature and 1.12 × 10⁻⁴ S cm⁻¹ at -20 °C. mdpi.com

Analytical Methodologies Utilizing this compound Derivatization

The reactivity of the 1,3-dioxolane moiety can be harnessed for analytical purposes. Derivatization techniques involving this functional group can facilitate the detection and quantification of specific analytes.

One notable example is the development of a quantitative methodology for determining the concentration of 2-n-nonyl-1,3-dioxolane (B1664093) in human serum. nih.gov This method involves the solid-phase extraction of the analyte and a stable-isotope labeled internal standard, followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov The use of stable isotope dilution GC-MS with either chemical ionization or electron ionization provides a sensitive and specific method for quantification. nih.gov

Furthermore, reagents derived from dioxolanes can serve as versatile tools in analytical and synthetic chemistry. For instance, a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane has been developed as a stable and effective electrophilic formylating reagent. organic-chemistry.org This reagent is compatible with various organometallic compounds and tolerant of multiple functional groups, making it suitable for complex, multi-step syntheses where precise analytical monitoring is often required. organic-chemistry.org

Enhancement of Chromatographic Separation and Detection

In analytical chemistry, the derivatization of analytes is a common strategy to improve their chromatographic properties, such as volatility and thermal stability, particularly for gas chromatography (GC). researchgate.net This process can also enhance the sensitivity of detection. researchgate.net The formation of a this compound derivative from a carbonyl compound (or the corresponding diol) can make a polar, non-volatile analyte more suitable for GC analysis by masking polar functional groups. researchgate.net

The primary goal of derivatization in chromatography is to modify the analyte to improve its separation and detection. researchgate.net For instance, the silylation of compounds with active hydrogen atoms is a widely used technique to decrease polarity and increase stability for GC analysis. researchgate.net Similarly, converting diols into dioxolane derivatives serves the same purpose. This modification is crucial for the analysis of complex mixtures, such as essential oils or environmental samples, where numerous components might otherwise co-elute or be undetectable. shimadzu.com

Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) are used for the detailed analysis of highly complex samples. shimadzu.com In studies of tea tree oil, a derivative, 2,2-dimethyl-4,5-di-1-propenyl-1,3-dioxolane, was successfully separated and identified, demonstrating the utility of such compounds in the characterization of intricate natural products. shimadzu.com The separation of a related compound, 2-(phenylmethyl)-1,3-dioxolane, has also been demonstrated using High-Performance Liquid Chromatography (HPLC), indicating the applicability of these structures in various chromatographic methods. sielc.com

Table 1: Impact of Dioxolane Derivatization on Analyte Properties for Chromatography

Original Analyte Functional Group Analyte Property without Derivatization Derivatized Structure Improvement for Chromatography
Carbonyl (Aldehyde/Ketone) High polarity, potentially low volatility 2-Substituted-1,3-dioxolane Increased volatility and thermal stability, reduced polarity, improved peak shape in GC.
1,2-Diol High polarity, strong intermolecular hydrogen bonding, low volatility 2-Substituted-1,3-dioxolane Masks hydroxyl groups, breaks hydrogen bonding, significantly increases volatility for GC analysis.

Structural Elucidation through Spectroscopic Analysis of Derivatized Analytes

The introduction of a this compound group into a molecule can serve as a powerful tool for structural elucidation using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com When an unknown compound containing a 1,2-diol or a carbonyl functional group is derivatized to form a dioxolane, the resulting rigid five-membered ring introduces specific and predictable patterns in the NMR spectrum. scispace.com

The analysis of the A2B2 spectrum of the 1,3-dioxolane ring provides detailed information about its conformation. scispace.com The coupling constants between the protons on the dioxolane ring are highly dependent on their dihedral angles, which in turn define the puckering of the ring. By measuring these coupling constants, chemists can deduce the stereochemistry of the substituents on the ring and, by extension, the stereochemistry of the original analyte. scispace.com For example, a detailed NMR study of 2-(3-bromo-2-thienyl)-1,3-dioxolane allowed for the determination of its specific coupling constants and relative chemical shift, providing insight into the ring's conformation. scispace.com This approach is a cornerstone of the structural identification of natural products and other complex organic molecules. uoa.gracs.org

Table 2: Representative Spectroscopic Data for 1,3-Dioxolane Ring Protons for Structural Analysis

Spectroscopic Technique Parameter Typical Value / Observation Information Gained
¹H NMR Chemical Shift (CH₂-O) δ ≈ 3.8-4.2 ppm Presence of the dioxolane methylene (B1212753) groups.
¹H NMR Chemical Shift (O-CH-O) δ ≈ 4.8-5.2 ppm Presence of the acetal (B89532) proton.
¹H NMR Coupling Constants (J) J_gem ≈ -7 to -8 Hz, J_cis ≈ 6 to 7 Hz, J_trans ≈ 7 to 8 Hz Conformational and stereochemical information of the five-membered ring. scispace.com
¹³C NMR Chemical Shift (CH₂-O) δ ≈ 65 ppm Confirmation of the dioxolane ring carbons. nih.gov
¹³C NMR Chemical Shift (O-CH-O) δ ≈ 95-105 ppm Confirmation of the acetal carbon. nih.gov
Mass Spectrometry (MS) Fragmentation Pattern Characteristic loss of ethylene (B1197577) or related fragments Helps in identifying the dioxolane moiety. nih.gov

Computational Chemistry in this compound Research

Computational chemistry provides powerful tools for understanding the structure, dynamics, and reactivity of molecules like this compound at an atomic level.

Conformational Analysis and Molecular Dynamics Simulations

The 1,3-dioxolane ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. acs.org Computational methods, including molecular dynamics (MD) simulations, are employed to study these conformations and the energy barriers between them. nih.gov MD simulations model the atomic movements over time, providing a detailed picture of the molecule's flexibility and preferred shapes in different environments. frontiersin.org

Table 3: Key Parameters in the Computational Analysis of Dioxolane Conformations

Parameter Description Typical Computational Method
Dihedral Angles Torsion angles defining the puckering of the five-membered ring. Quantum Mechanics (DFT), Molecular Mechanics
Puckering Amplitude & Phase Quantitative descriptors of the ring's non-planar shape. Conformational Search Algorithms
Potential Energy Surface A map of the molecule's energy as a function of its geometry, revealing stable conformers and transition states. Ab Initio Calculations, DFT
Root Mean Square Deviation (RMSD) A measure of the average distance between atoms of superimposed structures, used to assess stability in MD simulations. frontiersin.org Molecular Dynamics (MD) Simulation
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position, indicating flexibility in different parts of the molecule. frontiersin.org Molecular Dynamics (MD) Simulation

Predictive Modeling of Reactivity and Synthetic Outcomes

Computational chemistry is increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. google.com Methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, and transition states for reactions involving this compound. ibm.com This allows researchers to model entire reaction pathways and predict which products are most likely to form.

For example, DFT calculations can elucidate the mechanism of acid-catalyzed ring-opening of the dioxolane, a critical step in its use as a protecting group. ibm.com Furthermore, predictive models can be applied to the reactions of the allyl group, such as cycloadditions or polymerizations. ontosight.aismolecule.com By simulating these processes, it is possible to forecast the regioselectivity and stereoselectivity of a reaction. Advanced approaches may even use machine learning algorithms trained on computational and experimental data to predict catalyst performance or reaction yields for syntheses involving dioxolane derivatives. google.com

Table 4: Predictive Capabilities of Computational Modeling for this compound Reactions

Predicted Property Computational Method Application Example
Reaction Mechanism DFT, Ab Initio MD Modeling the pathway of acid-catalyzed hydrolysis of the dioxolane ring. ibm.com
Transition State Energy DFT, Quantum Mechanics Calculating the activation energy to predict reaction rates.
Product Selectivity (Regio-/Stereo-) DFT, Molecular Mechanics Predicting the outcome of cycloaddition reactions involving the propenyl group.
Polymer Properties MD Simulations Simulating the structure and dynamics of polymers formed from this compound monomers. google.com
Spectroscopic Properties (NMR, IR) DFT Calculating theoretical spectra to aid in the identification of reaction products.

Future Directions and Emerging Research Themes

Innovations in Sustainable Synthesis of Dioxolane Derivatives

The drive towards greener and more sustainable chemical processes is a major theme in current research. Traditional synthesis methods are being re-evaluated to reduce environmental impact and utilize renewable resources.

A significant area of innovation lies in the use of bio-renewable feedstocks. carloerbareagents.comclimalife.com For instance, research has demonstrated the potential of converting glycerol, a byproduct of biodiesel production, into valuable dioxolane derivatives. researchgate.net This approach not only provides a sustainable route to these compounds but also adds value to the biofuel industry. Similarly, the use of renewable resources like industrial dent corn to produce propanediol, a potential precursor, highlights the shift away from fossil fuel dependency. climalife.com Formic acid is also being explored as a renewable C1 building block for various chemical syntheses. researchgate.net

Catalysis plays a pivotal role in sustainable synthesis. Researchers are developing heterogeneous catalysts, such as those based on metal oxides like MoO3/SiO2, which offer high selectivity and can be easily recovered and reused, minimizing waste. researchgate.net Green procedures, including sonochemical methods and the use of environmentally benign catalysts like montmorillonite (B579905) KSF, are being employed for reactions such as esterification and acetalization in the synthesis of novel dioxolane compounds. aip.org The goal is to create atom-economical processes that are both efficient and environmentally friendly. acs.org

Exploration of Novel Organometallic and Organocatalytic Systems

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving 2-propenyl-1,3-dioxolane (B14163910) and its derivatives. Both organometallic and organocatalytic approaches are at the forefront of this research.

Organometallic chemistry offers powerful tools for the functionalization of olefins. For example, ruthenium(II) complexes have been shown to catalyze the isomerization of allylic substrates. caltech.edu Metal-catalyzed cycloaddition reactions are a key strategy for constructing the this compound ring with high efficiency and selectivity. smolecule.com Research into functionalized iron ketene (B1206846) complexes also opens up new avenues for carbonyl coupling reactions. acs.org The use of rhodium-catalyzed C-H arylation is another promising method for creating complex chiral ferrocene (B1249389) derivatives containing functional groups like 2-propenyl. chemsoc.org.cn

Organocatalysis has emerged as a powerful, metal-free alternative for stereoselective synthesis. uniroma1.it Chiral catalysts, such as those derived from proline, are being used to create bicyclic scaffolds with high stereoselectivity. uniroma1.it These methods are essential for producing optically pure building blocks for natural products and bioactive molecules. uniroma1.it Furthermore, the development of chiral imidophosphorimidate (IDPi) catalysts has enabled the asymmetric synthesis of 1,2-dioxanes and 1,2-dioxolanes with high enantioselectivities. acs.org

Development of Multifunctional Dioxolane-Based Materials with Tailored Properties

The unique structure of this compound makes it a valuable building block for the creation of advanced materials with tailored properties. ontosight.ai The presence of both a dioxolane ring and a reactive propenyl group allows for diverse polymerization and modification strategies.

Dioxolane-based polymers are being investigated for a range of applications. For instance, polymers with a high ether oxygen content, such as poly(1,3-dioxolane) (PDXL), exhibit excellent selectivity for CO2 separation in gas separation membranes. membranejournal.or.kr The flexible nature and amorphous character of these polymers at room temperature make them suitable for this application. membranejournal.or.kr Perfluorinated polymers based on dioxolanes have also shown superior gas separation properties. researchgate.net

The ability to control the architecture of these polymers is key to tailoring their properties. rsc.org Researchers are developing methods to create both cross-linked and branched polyesters from bio-derived bis(1,3-dioxolan-4-one) cores. rsc.org These materials show promise for applications requiring specific thermal properties and degradability. rsc.org Furthermore, dioxolane derivatives are being incorporated into solid polymer electrolytes for lithium-ion batteries, demonstrating high ionic conductivity and good stability. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

As the complexity of synthesized this compound derivatives increases, so does the need for sophisticated analytical techniques to fully characterize their structures.

A combination of spectroscopic methods is typically employed for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is fundamental for determining the connectivity and stereochemistry of these molecules. researcher.life Comprehensive one- and two-dimensional NMR experiments, supported by mass spectrometry, are essential for the unambiguous assignment of all signals in complex derivatives. researcher.life

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. aip.org For example, the stretching bands of the C-O-C group in the dioxolane ring can be analyzed to understand the electronic effects of different substituents. researcher.life Computational methods, such as Density Functional Theory (DFT), are increasingly being used in conjunction with experimental data to predict and interpret spectroscopic results, including vibrational frequencies and geometric parameters. longdom.org These theoretical calculations provide deeper insights into the molecular structure and properties. longdom.org

Application of Artificial Intelligence and Machine Learning in Dioxolane Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research, offering the potential to accelerate the discovery and design of new molecules and materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.